![molecular formula C22H25FN6O2S B2615987 N-[3-[4-(4-氟苯基)哌嗪-1-基]丙基]-2-(4-氧代-2-硫代-1H-吡啶并[2,3-d]嘧啶-3-基)乙酰胺 CAS No. 688793-77-3](/img/no-structure.png)
N-[3-[4-(4-氟苯基)哌嗪-1-基]丙基]-2-(4-氧代-2-硫代-1H-吡啶并[2,3-d]嘧啶-3-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C22H25FN6O2S and its molecular weight is 456.54. The purity is usually 95%.
BenchChem offers high-quality N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和抗菌评估
Varshney 等人 (2009) 的一项研究探索了异恶唑啉基恶唑烷酮的合成,这些化合物具有表明对耐药细菌具有潜在抗生素特性的结构。这项研究可能暗示结构复杂的化合物(如本研究中的化合物)在开发新的抗菌剂中具有更广泛的用途 (Varshney 等人,2009)。
新型香草素受体-1 拮抗剂
Wang 等人 (2007) 开发了哌嗪基嘧啶类似物作为香草素 1 受体 (VR1/TRPV1) 的拮抗剂,展示了在慢性疼痛管理中的潜在应用。这表明具有哌嗪和嘧啶成分的化合物可能在调节疼痛通路中具有治疗应用 (Wang 等人,2007)。
合成和抗肿瘤活性
Naito 等人 (2005) 研究了新型 3-苯基哌嗪基-1-反式-丙烯对肿瘤细胞系的细胞毒活性,表明具有苯基哌嗪结构的化合物的抗癌潜力 (Naito 等人,2005)。
TNF-α 和 IL-10 的双重调节剂
Fukuda 等人 (2000) 将嘧啶基哌嗪衍生物描述为双重细胞因子调节剂,提供了对这类化合物的抗炎和免疫调节应用的见解 (Fukuda 等人,2000)。
作用机制
Target of Action
The compound contains a piperazine ring, which is a common feature in many pharmaceutical drugs. Piperazine derivatives often exhibit affinity for a variety of receptors, including dopamine and serotonin receptors .
Mode of Action
The mode of action of a compound depends on its specific targets. For example, if a compound targets dopamine receptors, it may act as an agonist (activating the receptor) or an antagonist (blocking the receptor), leading to changes in neurotransmission .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets dopamine receptors, it could affect pathways involved in mood regulation, motor control, and reward .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). These properties can be influenced by various factors, including the compound’s chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For example, activation or blockade of dopamine receptors can lead to changes in neuronal firing patterns, neurotransmitter release, and downstream signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, certain drugs may be more effective or stable at specific pH levels, or their action may be modulated by the presence of other drugs or endogenous compounds .
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-fluorophenylpiperazine with 3-bromopropylamine to form N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]amine. This intermediate is then reacted with 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid to form the final compound N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide.", "Starting Materials": [ "4-fluorophenylpiperazine", "3-bromopropylamine", "2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid" ], "Reaction": [ "Step 1: 4-fluorophenylpiperazine is reacted with 3-bromopropylamine in the presence of a suitable solvent and a base to form N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]amine.", "Step 2: N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]amine is then reacted with 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid in the presence of a suitable solvent and a coupling agent to form the final compound N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide." ] } | |
CAS 编号 |
688793-77-3 |
分子式 |
C22H25FN6O2S |
分子量 |
456.54 |
IUPAC 名称 |
N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C22H25FN6O2S/c23-16-4-6-17(7-5-16)28-13-11-27(12-14-28)10-2-9-24-19(30)15-29-21(31)18-3-1-8-25-20(18)26-22(29)32/h1,3-8H,2,9-15H2,(H,24,30)(H,25,26,32) |
InChI 键 |
QFMHDBNZIVHBKE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3)C4=CC=C(C=C4)F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。